molecular formula C6H5NO4S B2651649 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid CAS No. 1891274-16-0

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid

Cat. No.: B2651649
CAS No.: 1891274-16-0
M. Wt: 187.17
InChI Key: UHLLTSXSWXNRNY-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing a thiazole ringThe molecular formula of this compound is C6H5NO4S, and it has a molecular weight of 187.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with methoxycarbonylating agents. One common method includes the use of thiazole-3-carboxylic acid as a starting material, which is then reacted with methoxycarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds.

Properties

IUPAC Name

5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLLTSXSWXNRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891274-16-0
Record name 5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid
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